molecular formula C11H8BrNO B065667 5-Bromo-1-naphthamide CAS No. 22531-59-5

5-Bromo-1-naphthamide

Cat. No.: B065667
CAS No.: 22531-59-5
M. Wt: 250.09 g/mol
InChI Key: LACXAOKQABXJRX-UHFFFAOYSA-N
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Description

5-Bromo-1-naphthamide is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amide group is attached to the first position. This compound is known for its applications in various fields of scientific research and industry.

Mechanism of Action

Target of Action

5-Bromo-1-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are essential for the proper functioning of the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound competes with the substrate for the active site of the enzyme, and its effect can be reversed if the compound is removed.

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the metabolic pathways of neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects, such as improved mood or enhanced cognitive function .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of certain neurotransmitters due to the inhibition of MAO and ChE. This can lead to various physiological effects, such as improved mood or enhanced cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-naphthamide typically involves a two-step process. The first step is the conversion of 5-Bromo-1-naphthoic acid to its corresponding acid chloride using thionyl chloride. The reaction is carried out at 85°C for 2 hours. The resulting acid chloride is then reacted with ammonium hydroxide in tetrahydrofuran at temperatures ranging from 0°C to 20°C. This reaction yields this compound as a white solid with a high yield of 97% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-1-naphthamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-naphthamide
  • 1-Naphthamide
  • 4-Bromo-1-hydroxy-2-naphthamide

Uniqueness

5-Bromo-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromonaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXAOKQABXJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562922
Record name 5-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22531-59-5
Record name 5-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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